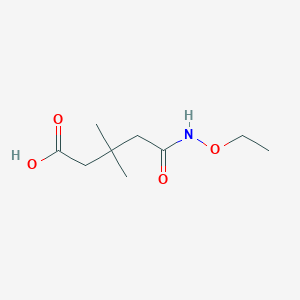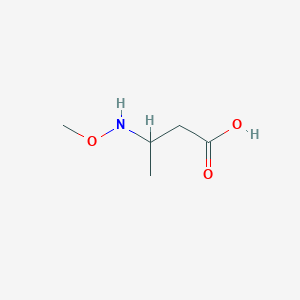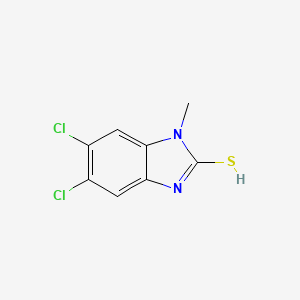
5,6-dichloro-1-methylbenzimidazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mouse Tumor Necrosis Factor Alpha . This compound is a cytokine involved in systemic inflammation and is part of the body’s immune response. It is a member of the tumor necrosis factor superfamily, which is a group of cytokines that can cause cell death (apoptosis).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mouse Tumor Necrosis Factor Alpha typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of Mouse Tumor Necrosis Factor Alpha follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the purity and activity of the final product.
化学反应分析
Types of Reactions
Mouse Tumor Necrosis Factor Alpha can undergo various biochemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds, which are crucial for the protein’s stability and function.
Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.
Substitution: Post-translational modifications such as phosphorylation can occur, altering the protein’s activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Phosphorylation: Kinases and ATP.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Denatured protein.
Phosphorylation: Phosphorylated protein with altered activity.
科学研究应用
Mouse Tumor Necrosis Factor Alpha is widely used in scientific research, including:
Chemistry: Studying protein-protein interactions and the effects of post-translational modifications.
Biology: Investigating the role of cytokines in immune responses and inflammation.
Medicine: Developing therapies for autoimmune diseases and cancer by targeting or mimicking the effects of Tumor Necrosis Factor Alpha.
Industry: Used in the production of diagnostic kits and as a standard in various assays.
作用机制
Mouse Tumor Necrosis Factor Alpha exerts its effects by binding to its receptors, Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2. This binding triggers a cascade of signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of genes involved in inflammation, cell survival, and apoptosis.
相似化合物的比较
Similar Compounds
Human Tumor Necrosis Factor Alpha: Similar in structure and function but with slight differences in amino acid sequence.
Tumor Necrosis Factor Beta: Another member of the tumor necrosis factor superfamily with distinct biological functions.
Uniqueness
Mouse Tumor Necrosis Factor Alpha is unique in its specific interactions with mouse receptors and its role in mouse models of disease. It is a crucial tool for studying immune responses and developing therapies in preclinical research.
属性
IUPAC Name |
5,6-dichloro-1-methylbenzimidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFNHPDUEBKGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
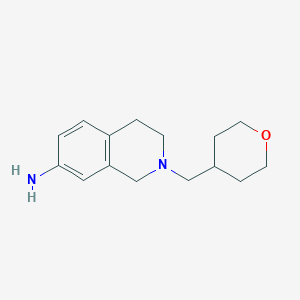
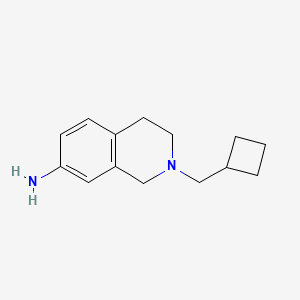
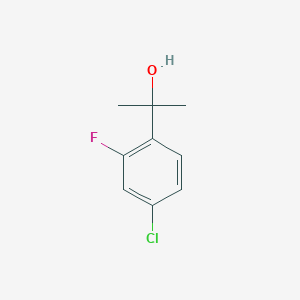
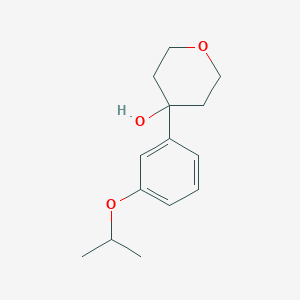
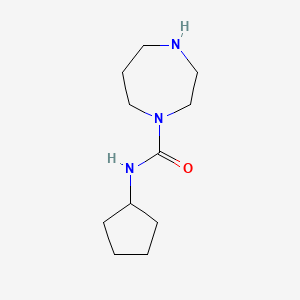
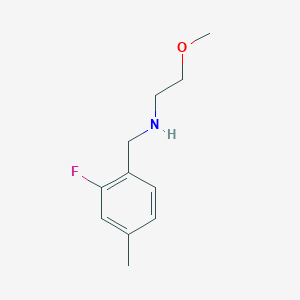
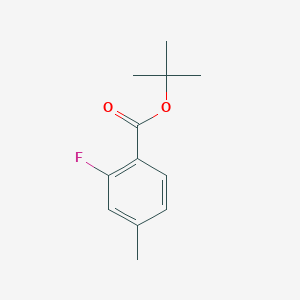
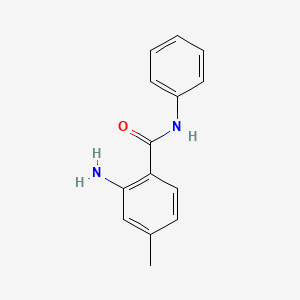

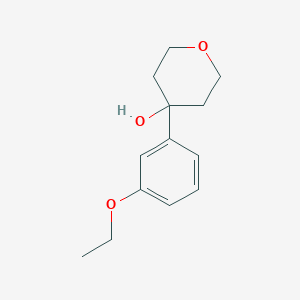
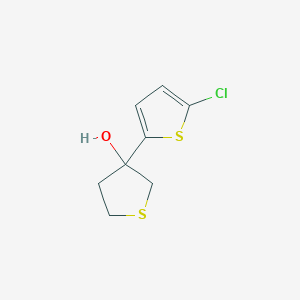
![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938825.png)
